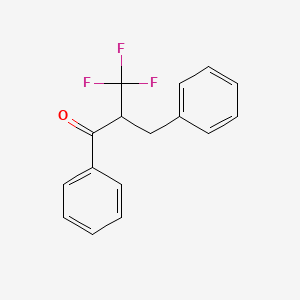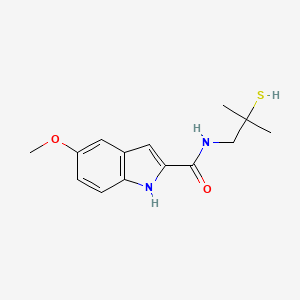
CID 78064375
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as CID 78064375 is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064375 involves specific reaction conditions and reagents to achieve the desired chemical structure. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the formation of the desired compound.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. The process involves:
Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
CID 78064375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced compounds with different chemical properties.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
CID 78064375 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 78064375 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: Interacting with specific proteins, enzymes, or receptors in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Biological Effects: Resulting in various biological effects, such as inhibition or activation of specific functions.
Propiedades
Fórmula molecular |
C5H6NOSn |
|---|---|
Peso molecular |
214.82 g/mol |
InChI |
InChI=1S/C5H6NO.Sn/c1-4-2-3-6-5(4)7;/h1H,2-3H2,(H,6,7); |
Clave InChI |
UJNAWOSWYSBIGU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1=C[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
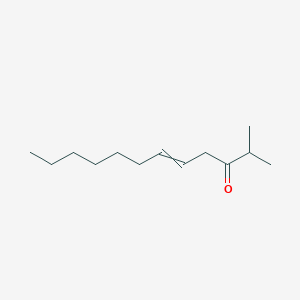
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)


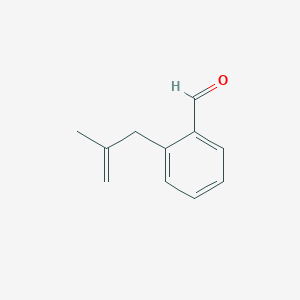
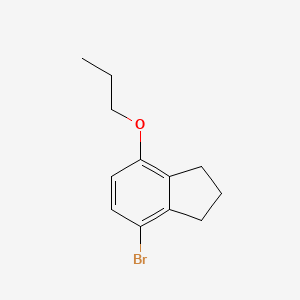
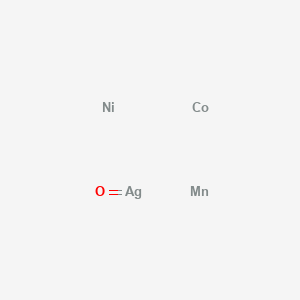
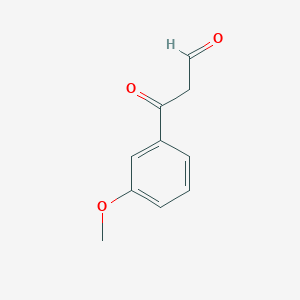

![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
